molecular formula C8H14O3 B1584858 Isopropyl 4-oxopentanoate CAS No. 21884-26-4

Isopropyl 4-oxopentanoate

Cat. No. B1584858
CAS RN: 21884-26-4
M. Wt: 158.19 g/mol
InChI Key: MGJRGGIHFUREHT-UHFFFAOYSA-N
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Description

Isopropyl 4-oxopentanoate, also known as propan-2-yl 4-oxopentanoate, is a chemical compound with the molecular formula C8H14O3 . It belongs to the group of ester compounds .


Synthesis Analysis

The compound can be formed by the reaction of levulinate and acetic acid with zirconium oxide in the presence of hydrochloric acid, furanic, and hydrogen ions . Several synthesis methods have been reported, including reactions with hydrogen chloride, hydrogen, and (S)- (1,1’-binaphthalene)-2,2’-diylbis (diphenylphosphine) in methanol or ethanol at 60℃ for 5 hours .


Molecular Structure Analysis

The molecular weight of Isopropyl 4-oxopentanoate is 158.195 Da . The exact mass is 158.094299 .


Chemical Reactions Analysis

Isopropyl 4-oxopentanoate can undergo various chemical reactions. For instance, it can react with zirconium supported on Amberlyst-15 at 150℃ for 8 hours, yielding a 97% product . It can also react with iodine at 100℃ for 168 hours, yielding a 96.8% product .


Physical And Chemical Properties Analysis

Isopropyl 4-oxopentanoate has a density of 1.0±0.1 g/cm3 . It has a boiling point of 209.3±0.0 °C at 760 mmHg . The flash point is 84.4±19.9 °C .

Scientific Research Applications

Enzymatic Reactions and Metabolic Studies

Isopropyl 4-oxopentanoate, also known as 4-methyl-2-oxopentanoate, is involved in various enzymatic reactions and metabolic pathways. Research has shown its role in the oxidative decarboxylation process in rat skeletal muscle mitochondria, demonstrating its significance in cellular energy metabolism and amino acid degradation (van Hinsbergh, Veerkamp, & Glatz, 1979). Additionally, studies on rat pancreatic islets have revealed that isopropyl 4-oxopentanoate can stimulate cellular respiration and metabolic activities, highlighting its role in cellular function and energy utilization (Hutton, Sener, & Malaisse, 1979).

Analytical and Diagnostic Applications

Isopropyl 4-oxopentanoate has been utilized in analytical chemistry for the separation and identification of stereoisomers. A study demonstrated its use in gas chromatography for differentiating stereoisomers of isopropyl trans-2,3-epoxybutanoate, proving its utility in analytical methodologies (Demillequand et al., 1999). Furthermore, an enzymatic method has been developed for determining the concentration of isopropyl 4-oxopentanoate in plasma, offering a practical approach for clinical diagnostics and biochemical research (Schadewaldt, Hummel, Trautvetter, & Wendel, 1989).

Bioengineering and Material Science

In bioengineering, isopropyl 4-oxopentanoate and related compounds have been explored for their applications in polymer science. A study involving isopropyl alcohol, a closely related compound, detailed the preparation of silicone–urea copolymers, suggesting potential applications in material science and engineering (Yilgor et al., 2003). This demonstrates the broader relevance of isopropyl compounds in the development of new materials with specific properties.

Understanding Biological Mechanisms

Research on isopropyl 4-oxopentanoate has contributed significantly to understanding biological mechanisms, particularly in the context of amino acid metabolism. For instance, studies on the specificity of its effects on protein degradation in skeletal muscle provided insights into the molecular pathways influenced by branched-chain amino acids and their metabolites (Mitch & Clark, 1984). This research is crucial for comprehending the complex interactions within biological systems.

Safety And Hazards

The safety data sheet of Isopropyl 4-oxopentanoate indicates that it has a warning signal word . The precautionary statements include P264, P270, P301+P312, and P330 . The hazard statement is H302 .

properties

IUPAC Name

propan-2-yl 4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(2)11-8(10)5-4-7(3)9/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJRGGIHFUREHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176284
Record name Isopropyl 4-oxovalerate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 4-oxopentanoate

CAS RN

21884-26-4
Record name 1-Methylethyl 4-oxopentanoate
Source CAS Common Chemistry
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Record name Isopropyl levulinate
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Record name 21884-26-4
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Record name Isopropyl 4-oxovalerate
Source EPA DSSTox
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Record name Isopropyl 4-oxovalerate
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Record name ISOPROPYL LEVULINATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Kumar, R Srivastava - Sustainable Energy & Fuels, 2019 - pubs.rsc.org
… The H-beta zeolite possesses such strong Brønsted acidity, and therefore it provides higher selectivity for the isopropyl 4-oxopentanoate ester. When CePO 4 was used as a catalyst …
Number of citations: 20 pubs.rsc.org
XQ Yu, T Shirai, Y Yamamoto… - Chemistry–An Asian …, 2011 - Wiley Online Library
Rhodium‐catalyzed 1,4‐addition of lithium 5‐methyl‐2‐furyltriolborate ([ArB(OCH 2 ) 3 CCH 3 ]Li, Ar=5‐methyl‐2‐furyl) to unsaturated ketones to give β‐furyl ketones was followed by …
Number of citations: 35 onlinelibrary.wiley.com
T Tsuda, H Satomi, T Hayashi… - The Journal of Organic …, 1987 - ACS Publications
… According to this procedure, ethyl 3-isopropyl-4-oxopentanoate (3) (287 mg, 77%), 2-valerylcyclohexanone (9) (290 mg, 80%), 2-allyl-3-methylcyclohexanone (13) (165 mg, 54%), 2-allyl…
Number of citations: 83 pubs.acs.org
LC Akullian - 2007 - search.proquest.com
This dissertation will discuss the discovery and application of new amino acid based catalysts for enantioselective aldol reactions and imine alkylations. Additional relevant contributions …
Number of citations: 0 search.proquest.com

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